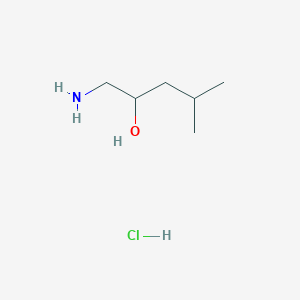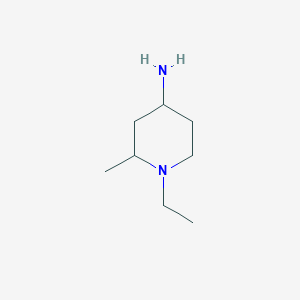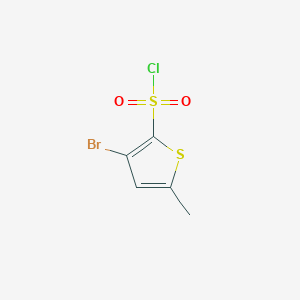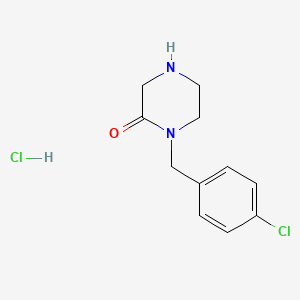![molecular formula C12H11FN2O B1443238 [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine CAS No. 1250151-58-6](/img/structure/B1443238.png)
[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine
Descripción general
Descripción
“[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” is a useful research chemical . It belongs to the class of pyridine derivatives. The CAS number for this compound is 1250151-58-6 .
Molecular Structure Analysis
The molecular formula of “[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” is C12H11FN2O . The InChI code is InChI=1S/C12H11FN2O/c13-9-2-1-3-11(6-9)16-12-4-5-15-10(7-12)8-14/h1-7H,8,14H2 .Physical And Chemical Properties Analysis
“[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” has a molecular weight of 218.23 g/mol . Its boiling point is approximately 330.1±42.0 C at 760 mmHg . The compound is a liquid at room temperature and should be stored at 4C, protected from light .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, structurally related to [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine, have been synthesized and evaluated for anticonvulsant activity. Certain compounds demonstrated significant seizures protection, indicating potential therapeutic applications in epilepsy treatment (Pandey & Srivastava, 2011).
Kinase Inhibition for Cancer Treatment : Derivatives of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine have been studied as c-Met kinase inhibitors, which play a role in cancer development. Docking and quantitative structure–activity relationship studies help in understanding their inhibitory mechanisms, indicating potential applications in cancer therapeutics (Caballero et al., 2011).
Organometallic and Coordination Chemistry
Pincer Palladacycles Synthesis : The compound and its derivatives have been used in the synthesis of unsymmetrical NCN′ pincer palladacycles. These palladacycles exhibit catalytic activity and selectivity in various reactions, demonstrating their utility in catalysis research (Roffe et al., 2016).
Iron(III) Complexes for Photocytotoxicity : Iron(III) complexes involving derivatives of the compound have been studied for their photocytotoxic properties in cancer cells. These studies show promising applications in photochemotherapy (Basu et al., 2015).
Bioinorganic Chemistry
- DNA Interaction and Photocytotoxicity : Iron(III) catecholates derived from [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine have been explored for their ability to interact with DNA and induce photocytotoxicity under red light. This research contributes to the development of new drugs for cancer treatment (Basu et al., 2014).
Safety And Hazards
The safety information available indicates that “[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
[4-(3-fluorophenoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-9-2-1-3-11(6-9)16-12-4-5-15-10(7-12)8-14/h1-7H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXARGJXHMWFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC(=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



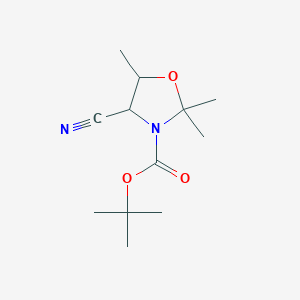
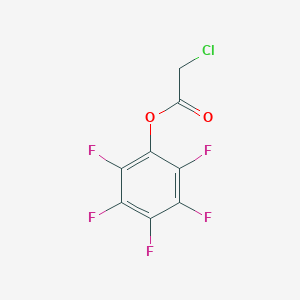

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)
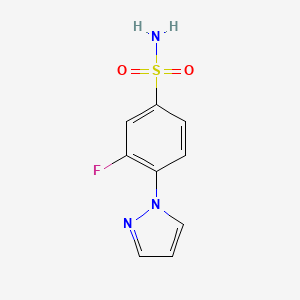
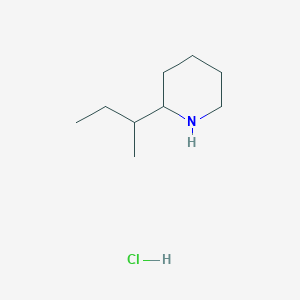
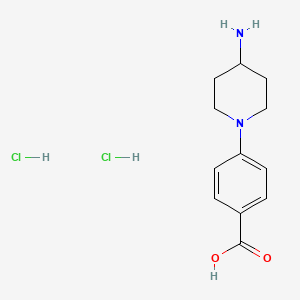
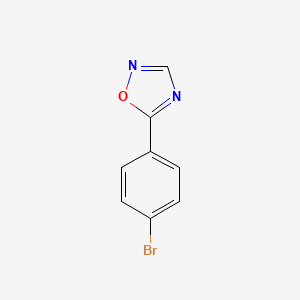
![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)
![[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1443169.png)
